1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid
Overview
Description
1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid is an organic compound belonging to the class of pyrrolidine carboxylic acids. These compounds are characterized by a pyrrolidine ring bearing a carboxylic acid group
Preparation Methods
The synthesis of 1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid typically involves the reaction of suitable precursors under specific conditions. One common method involves the hydroxylation of 2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid using appropriate oxidizing agents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function. The carboxylic acid group can also interact with enzymes and other proteins, modulating their activity .
Comparison with Similar Compounds
1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide: This compound has a carboxamide group instead of a carboxylic acid group, which affects its reactivity and applications.
1-Hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine:
The unique structural features of this compound, such as the presence of both hydroxyl and carboxylic acid groups, make it distinct from these similar compounds and contribute to its specific applications and reactivity.
Properties
IUPAC Name |
1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6,13H,5H2,1-4H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKPVQZFNYXFCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275894, DTXSID10871864 | |
Record name | 1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERAPP_62447 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2154-68-9, 96623-58-4 | |
Record name | 2154-68-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158842 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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